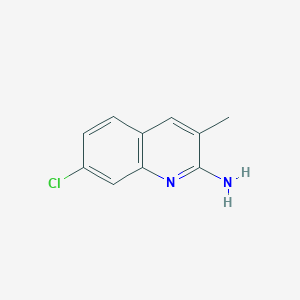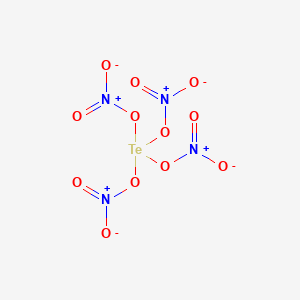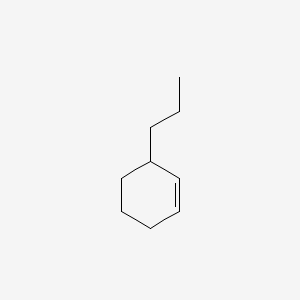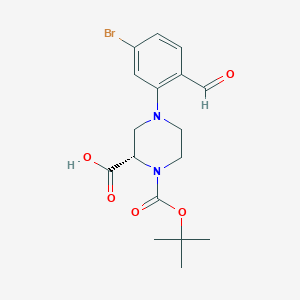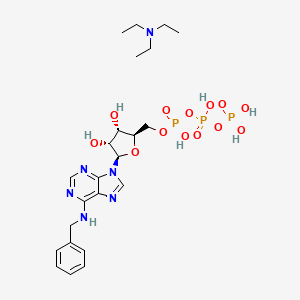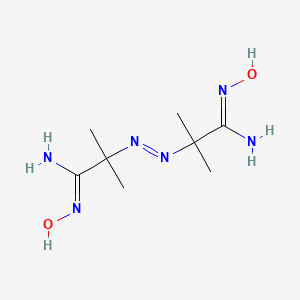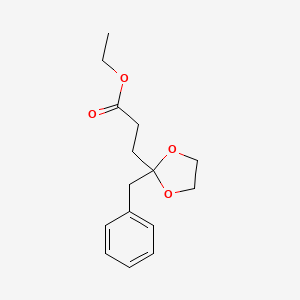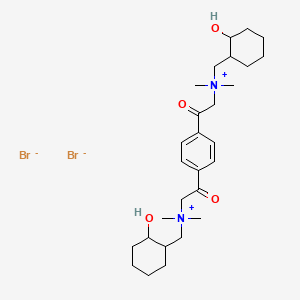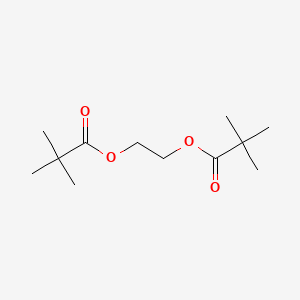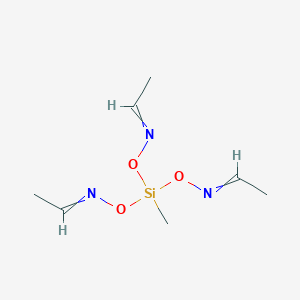![molecular formula C9H14N2O4 B13735430 n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] CAS No. 28711-05-9](/img/structure/B13735430.png)
n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is an organic compound with the chemical formula CH₂[NHC(O)CH₂OH]₂. It is a colorless solid that is primarily used as a crosslinking agent in polyacrylamides. This compound is particularly significant in the field of biochemistry, where it is used in the preparation of gels for electrophoresis and chromatography .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst. The reaction typically proceeds via the formation of n-(hydroxymethyl)acrylamide, which then reacts further to form the final product. The reaction conditions often involve an aqueous solution of formaldehyde and acrylamide, with copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yields and purity. The product is then purified through recrystallization using solvents like acetone and water .
Analyse Chemischer Reaktionen
Types of Reactions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:
Addition Reactions: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups, resulting in mixtures of mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, it reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.
Radical Copolymerization: It can undergo radical copolymerization with acrylic and vinylic monomers to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used in the initial synthesis.
Copper (I) Chloride: Acts as a polymerization inhibitor.
Sulfuric Acid: Serves as a catalyst.
Acrylamide: The primary reactant.
Major Products
The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .
Wissenschaftliche Forschungsanwendungen
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n’-Methylenebisacrylamide: Similar in structure but lacks the hydroxymethyl groups.
n-(Hydroxymethyl)acrylamide: Contains only one acrylamide group and one hydroxymethyl group.
Uniqueness
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is unique due to its dual functionality, which allows it to form more complex and stable crosslinked structures compared to its analogs. This makes it particularly valuable in applications requiring high mechanical strength and stability .
Eigenschaften
CAS-Nummer |
28711-05-9 |
|---|---|
Molekularformel |
C9H14N2O4 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2 |
InChI-Schlüssel |
ZGRZYEIIQUWUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N(CN(CO)C(=O)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


